4-Ethyl-2-fluorobenzaldehyde: A Technical Guide for Advanced Synthesis
4-Ethyl-2-fluorobenzaldehyde: A Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 4-Ethyl-2-fluorobenzaldehyde (CAS Number: 1176284-04-0), a substituted aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but a foundational understanding of the causality behind experimental design, grounded in established chemical principles and supported by authoritative references.
Introduction and Strategic Importance
4-Ethyl-2-fluorobenzaldehyde enters the chemical landscape as a molecule of interest for several key reasons. The strategic placement of its functional groups—an aldehyde, an ortho-fluorine, and a para-ethyl group—creates a unique electronic and steric environment. The aldehyde serves as a versatile reactive handle for a multitude of chemical transformations. The ortho-fluorine atom significantly modulates the reactivity of the aldehyde through its strong electron-withdrawing inductive effect, making the carbonyl carbon more electrophilic.[1] Furthermore, fluorine substitution is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2][3] The para-ethyl group provides a lipophilic handle that can be used to probe hydrophobic pockets in biological targets.
This guide will elucidate the known and projected physicochemical properties, propose a robust synthetic pathway, explore the expected reactivity, and discuss the potential applications of this valuable, commercially available intermediate.
Physicochemical and Spectroscopic Profile
While detailed experimental data for 4-Ethyl-2-fluorobenzaldehyde is not extensively published, a comprehensive profile can be constructed by examining its constituent parts and analogous compounds.
Table 1: Physicochemical Properties of 4-Ethyl-2-fluorobenzaldehyde and Related Analogues
| Property | 4-Ethyl-2-fluorobenzaldehyde | 2-Fluorobenzaldehyde | 4-Fluorobenzaldehyde | 4-Ethylbenzaldehyde |
| CAS Number | 1176284-04-0[4] | 446-52-6[5] | 459-57-4[6] | 4748-78-1[7] |
| Molecular Formula | C₉H₉FO | C₇H₅FO[5] | C₇H₅FO[6] | C₉H₁₀O[8] |
| Molecular Weight | 152.16 g/mol [9] | 124.11 g/mol [5] | 124.11 g/mol [6] | 134.18 g/mol [8] |
| Appearance | Not specified (likely liquid) | Colorless to light yellow liquid[5] | Colorless to slightly yellowish liquid[1] | Not specified (likely liquid) |
| Boiling Point | Not specified | 90-91 °C at 46 mmHg[10] | 181 °C[6] | Not specified |
| Melting Point | Not specified | -44.5 °C[10] | -10 °C[6] | Not specified |
| Density | Not specified | 1.178 g/mL at 25 °C[10] | 1.16 g/mL at 25 °C[6] | Not specified |
Spectroscopic Analysis (Predicted)
The spectroscopic signature of 4-Ethyl-2-fluorobenzaldehyde can be predicted with high confidence.
-
¹H NMR: The spectrum is expected to show a singlet for the aldehydic proton between δ 9.8-10.5 ppm. The aromatic region will display complex splitting patterns due to the fluorine coupling. The ethyl group will present as a quartet (CH₂) and a triplet (CH₃) in the upfield region.
-
¹³C NMR: The carbonyl carbon should appear significantly downfield (around 190 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
-
IR Spectroscopy: A strong carbonyl (C=O) stretch is expected around 1700-1720 cm⁻¹. C-F stretching bands will be present in the 1200-1300 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 152. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺ at m/z 151) and the loss of the formyl group ([M-CHO]⁺ at m/z 123).[3]
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 4-Ethyl-2-fluorobenzaldehyde.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Fluoro-4-ethylbenzaldehyde (via a suitable precursor)
A more direct and likely industrial route would involve the formylation of 1-ethyl-3-fluorobenzene. This can be achieved through various methods, such as the Gattermann-Koch reaction (using CO and HCl with a Lewis acid catalyst) or Vilsmeier-Haack formylation. A representative procedure using a stable precursor is presented below, which is a common strategy in fine chemical synthesis.[12]
Materials:
-
1-Bromo-4-ethyl-2-fluorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1M Hydrochloric acid
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine.
-
Add a solution of 1-bromo-4-ethyl-2-fluorobenzene (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel to initiate the reaction. Maintain a gentle reflux.
-
Once the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Formylation: Cool the reaction mixture to 0 °C in an ice bath. Add anhydrous DMF (1.5 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up and Purification: Quench the reaction by slowly adding 1M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 4-Ethyl-2-fluorobenzaldehyde by column chromatography on silica gel.
Chemical Reactivity and Synthetic Applications
The reactivity of 4-Ethyl-2-fluorobenzaldehyde is dominated by the electrophilic nature of the aldehyde group, which is enhanced by the ortho-fluorine substituent. This makes it an excellent substrate for a variety of nucleophilic addition reactions.
Key Reaction Pathways
Caption: Key reaction pathways for 4-Ethyl-2-fluorobenzaldehyde.
-
Schiff Base Formation: Condensation with primary amines readily forms imines (Schiff bases), which are important intermediates in the synthesis of heterocyclic compounds and have applications as ligands in coordination chemistry.[13]
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl acetoacetate) in the presence of a base will yield α,β-unsaturated products, which are valuable Michael acceptors.[13]
-
Oxidation: The aldehyde can be easily oxidized to the corresponding 4-ethyl-2-fluorobenzoic acid using standard oxidizing agents like potassium permanganate or Jones reagent. This carboxylic acid is another valuable synthetic intermediate.[12]
-
Reductive Amination: In a one-pot reaction with an amine and a reducing agent (e.g., sodium borohydride), the aldehyde can be converted into a secondary or tertiary amine, a common transformation in pharmaceutical synthesis.
-
Building Block for Heterocycles: Due to its functionality, this molecule is an ideal starting point for constructing various heterocyclic systems, such as quinolines, benzodiazepines, and other scaffolds of medicinal interest.[14]
Safety and Handling
A complete Safety Data Sheet (SDS) for 4-Ethyl-2-fluorobenzaldehyde is not widely available. However, based on supplier information and data from analogous compounds like 2-fluorobenzaldehyde and 4-fluorobenzaldehyde, the following precautions are mandated.[15]
Table 2: Hazard Identification and Safety Precautions
| Hazard Category | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Harmful if swallowed) | GHS07 (Warning)[4] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Eye Irritation | GHS07 (Warning) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| General Handling | - | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. Store in a cool, dry place in a tightly sealed container. |
Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[15]
Conclusion
4-Ethyl-2-fluorobenzaldehyde, CAS number 1176284-04-0, represents a strategically functionalized aromatic building block with considerable potential for innovation in drug discovery and materials science. While comprehensive public data on this specific molecule is limited, a robust understanding of its properties, synthesis, and reactivity can be confidently established through the analysis of its chemical analogues. Its enhanced electrophilicity and the presence of both fluoro and ethyl substituents make it a prime candidate for the synthesis of novel, high-value compounds. Researchers and development professionals are encouraged to consider this commercially available intermediate as a versatile tool in their synthetic endeavors.
References
-
PubChem. (n.d.). 4-Fluorobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. Retrieved from [Link]
-
ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (1991). Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme Synthesis of compounds 1-12. Retrieved from [Link]
-
European Journal of Chemistry. (n.d.). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of 4-fluorobenzaldehyde thiosemicarbazone derivatives as corrosion inhibitors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, characterization and biological evaluation of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethyl-4-fluorobenzaldehyde. Retrieved from [Link]
-
IndiaMART. (n.d.). Fluoro Benzaldehyde. Retrieved from [Link]
-
ATB. (n.d.). 4-Ethylbenzaldehyde. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Ethyl-benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethyl-2-methylbenzaldehyde. Retrieved from [Link]
-
Shandong Biotech. (n.d.). 4-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]
-
mzCloud. (2017, April 19). 4 Ethylbenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
-
Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Retrieved from [Link]
Sources
- 1. m.indiamart.com [m.indiamart.com]
- 2. 2-Fluorobenzaldehyde(446-52-6) 1H NMR [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Ethyl-2-fluorobenzaldehyde | 1176284-04-0 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. fluoryx.com [fluoryx.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 3-Ethyl-4-fluorobenzaldehyde | C9H9FO | CID 10898878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN101353297A - Synthetic method of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 10. Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
